Octaphenylcyclotetrasiloxane
Overview
Description
Octaphenylcyclotetrasiloxane is a compound of interest in the field of organosilicon chemistry, particularly due to its role as a precursor to various industrially significant polymers. The compound is characterized by a siloxane ring with phenyl groups attached to the silicon atoms, which imparts unique physical and chemical properties that are exploited in material science and polymer chemistry .
Synthesis Analysis
The synthesis of octaphenylcyclotetrasiloxane has been achieved through different methods. One approach involves the dehydrogenative self-coupling of diphenylsilane using a CuIPr N-heterocyclic carbene (NHC) catalyst, which allows the reaction to proceed at room temperature and in the presence of air, yielding the product quantitatively within an hour . Another method involves the hydrolysis of diphenyldichlorosilane, followed by a carefully controlled temperature adjustment during the hydrolysis and washing procedures, which can yield the compound with high purity and efficiency .
Molecular Structure Analysis
The molecular structure of octaphenylcyclotetrasiloxane has been elucidated using X-ray diffraction techniques. The compound exhibits a nearly planar siloxane ring, with the phenyl groups attached to the silicon atoms showing varying angles in relation to the ring. This structural arrangement can differ slightly depending on the polymorphic form of the compound . The central Si-O-Si angles are close to 180°, indicating a linear arrangement of the siloxane backbone in certain derivatives .
Chemical Reactions Analysis
Octaphenylcyclotetrasiloxane can undergo various chemical reactions, serving as a versatile starting material for the synthesis of different organosilicon compounds. For instance, it can be used to prepare octa(aminophenyl)silsesquioxane by reduction of octa(nitrophenyl)silsesquioxane, which in turn can be incorporated into organic-inorganic hybrid nanocomposites with enhanced thermal properties . The compound's reactivity also allows for the synthesis of organotin derivatives, which are of interest as model compounds for diphenylsiloxane polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of octaphenylcyclotetrasiloxane have been studied extensively. Differential scanning calorimetry and optical microscopy have revealed the existence of multiple solid phases with distinct thermal and mechanical characteristics. The compound exhibits low entropy of melting and transitions between different phases at specific temperatures . The thermal stability of octaphenylcyclotetrasiloxane and its derivatives has been demonstrated to be high, withstanding temperatures up to 400°C under nitrogen and 250°C under air . Additionally, the rotational and translational motions of the molecule have been analyzed using quasielastic neutron scattering and proton NMR, providing insights into the dynamic behavior of the compound in both solid and liquid states .
Scientific Research Applications
Application Summary
Octaphenylcyclotetrasiloxane (OPCTS) has been investigated for its unique properties in the field of liquid crystal research . It was found that this compound presents a plastic phase in the range between 188°C and 205°C during the heating process and before the transition to the isotropic liquid phases .
Methods of Application
The study of OPCTS involved the use of differential thermal analysis to observe the appearance of this mesophase and of a solid-solid phase transition at around 76°C . During the reverse process, a supercooling effect was observed: the mesophase exists from 203°C to 155°C .
Results and Outcomes
The researchers concluded that the arguments in favor of the plastic crystal nature of the mesophase were the assumed globular shape of the molecule and the observed optical isotropy, which seemed to exclude a liquid crystal nature of the mesophase . In fact, liquid crystals are generally characterized by optical birefringence and by either rod-like or disc-like molecular shapes .
Sure, here is another application of Octaphenylcyclotetrasiloxane in the field of Industrial Synthesis of Reactive Silicones .
Industrial Synthesis of Reactive Silicones
Application Summary
Octaphenylcyclotetrasiloxane is used in the industrial synthesis of reactive silicones . Silicones, or polyorganosiloxanes, are a class of hybrid organic/inorganic polymers whose chains are characterized by a backbone of alternating silicon and oxygen atoms . They represent an important materials class with special properties compared to common organic polymers .
Methods of Application
The synthesis of these versatile materials involves various reactions and industrial processes . The focus is especially on reactive silicones, specifically in telechelic OH-terminated polysiloxanes, which represent one of the most relevant members of this important materials family .
Results and Outcomes
These silicones find multiple applications in various sectors, including the construction sector, consumer products, adhesives, medicinal and electronic devices . The specific results or outcomes of using Octaphenylcyclotetrasiloxane in this process would depend on the specific product being synthesized .
Safety And Hazards
Octaphenylcyclotetrasiloxane may cause irritation to the respiratory tract, skin, and eyes. It may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
properties
IUPAC Name |
2,2,4,4,6,6,8,8-octakis-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40O4Si4/c1-9-25-41(26-10-1)53(42-27-11-2-12-28-42)49-54(43-29-13-3-14-30-43,44-31-15-4-16-32-44)51-56(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50-53,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIKJPJINIDELZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84866-78-4 | |
Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84866-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5052206 | |
Record name | Octaphenylcyclotetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octaphenylcyclotetrasiloxane | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Octaphenylcyclotetrasiloxane | |
CAS RN |
546-56-5 | |
Record name | Octaphenylcyclotetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octaphenylcyclotetrasiloxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293057 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octaphenylcyclotetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octaphenylcyclotetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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